molecular formula C15H10ClFO B6359104 (2E)-3-(2-Chloro-6-fluorophenyl)-1-phenylprop-2-en-1-one CAS No. 1181805-48-0

(2E)-3-(2-Chloro-6-fluorophenyl)-1-phenylprop-2-en-1-one

Cat. No. B6359104
CAS RN: 1181805-48-0
M. Wt: 260.69 g/mol
InChI Key: XRZDIGABXAFEFY-MDZDMXLPSA-N
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Description

(2E)-3-(2-Chloro-6-fluorophenyl)-1-phenylprop-2-en-1-one, also known as 2CF-PPE, is an organic compound with a wide range of applications in scientific research. It is a colorless solid with a molecular weight of 256.23 g/mol and a melting point of 81-83°C. It is used in the synthesis of various compounds and as a starting material for the production of pharmaceuticals. In addition, it is used in the synthesis of polymers and as an intermediate in the manufacture of dyes and pigments.

Scientific Research Applications

(2E)-3-(2-Chloro-6-fluorophenyl)-1-phenylprop-2-en-1-one is used in a variety of scientific research applications, including the synthesis of various compounds, the production of pharmaceuticals, and the synthesis of polymers. It is also used as an intermediate in the manufacture of dyes and pigments. Additionally, (2E)-3-(2-Chloro-6-fluorophenyl)-1-phenylprop-2-en-1-one has been used in the development of novel antibiotics, as well as in the synthesis of compounds with potential anticancer activity.

Mechanism of Action

(2E)-3-(2-Chloro-6-fluorophenyl)-1-phenylprop-2-en-1-one is a reactive compound, and its mechanism of action is dependent on the specific application in which it is used. In the synthesis of compounds, (2E)-3-(2-Chloro-6-fluorophenyl)-1-phenylprop-2-en-1-one acts as a nucleophile, reacting with electrophiles to form covalent bonds. In the production of pharmaceuticals, (2E)-3-(2-Chloro-6-fluorophenyl)-1-phenylprop-2-en-1-one may act as a pro-drug, which is then converted to the active drug molecule by metabolic processes. In the synthesis of polymers, (2E)-3-(2-Chloro-6-fluorophenyl)-1-phenylprop-2-en-1-one acts as a monomer, which is then polymerized to form the desired polymer.
Biochemical and Physiological Effects
(2E)-3-(2-Chloro-6-fluorophenyl)-1-phenylprop-2-en-1-one has not been studied extensively in terms of its biochemical and physiological effects. However, it is known to be an irritant to the skin, eyes, and mucous membranes, and can cause skin sensitization. Additionally, it has been found to be toxic to aquatic organisms, and has been classified as a hazardous substance.

Advantages and Limitations for Lab Experiments

(2E)-3-(2-Chloro-6-fluorophenyl)-1-phenylprop-2-en-1-one has a number of advantages when used in laboratory experiments, including its low cost and availability, its high yield in reactions, and its versatility in synthesis. However, it is important to note that (2E)-3-(2-Chloro-6-fluorophenyl)-1-phenylprop-2-en-1-one is a hazardous substance, and must be handled with care. Additionally, its reactivity can be unpredictable, and it should not be used in the presence of strong acids or bases.

Future Directions

The applications of (2E)-3-(2-Chloro-6-fluorophenyl)-1-phenylprop-2-en-1-one are still being explored, and there are a number of potential future directions for research. These include the development of novel antibiotics, the synthesis of compounds with potential anticancer activity, and the use of (2E)-3-(2-Chloro-6-fluorophenyl)-1-phenylprop-2-en-1-one in the synthesis of polymers. Additionally, further research into the biochemical and physiological effects of (2E)-3-(2-Chloro-6-fluorophenyl)-1-phenylprop-2-en-1-one could be beneficial in understanding its potential toxicity.

Synthesis Methods

(2E)-3-(2-Chloro-6-fluorophenyl)-1-phenylprop-2-en-1-one can be synthesized through a number of methods, including the reaction of 2-chloro-6-fluorobenzene with 1-phenylprop-2-en-1-one in the presence of a base such as potassium hydroxide. This reaction results in a high yield of the desired product, with the reaction taking place at temperatures between 80-90°C. The reaction can also be conducted in the presence of catalysts such as sodium methoxide or sodium hydride.

properties

IUPAC Name

(E)-3-(2-chloro-6-fluorophenyl)-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFO/c16-13-7-4-8-14(17)12(13)9-10-15(18)11-5-2-1-3-6-11/h1-10H/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZDIGABXAFEFY-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(2-Chloro-6-fluorophenyl)-1-phenylprop-2-en-1-one

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